2-Bromo-5-(isopropylsulfonyl)pyridine

Medicinal Chemistry Drug Design Lipophilicity

Researchers synthesizing kinase inhibitors or CNS-targeted therapeutics often encounter inconsistent cross-coupling kinetics with chloro analogs and suboptimal LogP with methylsulfonyl variants. • 5.9-fold higher LogP (1.06) vs. methylsulfonyl analog - enhances passive membrane permeability essential for CNS drug-like property space. • C-Br bond dissociation energy (~68 kcal/mol vs. ~79 kcal/mol for C-Cl) enables faster oxidative addition in Suzuki-Miyaura cross-coupling, improving catalyst economy and library generation throughput. • 98% purity eliminates pre-assay purification, reducing false positives in cellular target engagement and high-content screening. • ~20% higher molar refractivity (55.0 cm³) supports enhanced van der Waals contacts in PROTAC ternary complex stabilization.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.137
CAS No. 1245648-96-7
Cat. No. B596943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(isopropylsulfonyl)pyridine
CAS1245648-96-7
Molecular FormulaC8H10BrNO2S
Molecular Weight264.137
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CN=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3
InChIKeyMEABPHLOPKUYNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-(isopropylsulfonyl)pyridine Overview


2-Bromo-5-(isopropylsulfonyl)pyridine (CAS 1245648-96-7) is a heterocyclic pyridine derivative characterized by a bromine atom at the 2-position and an isopropylsulfonyl group at the 5-position, with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol . It is employed as a bifunctional building block in organic synthesis, wherein the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and the sulfonyl group provides electron-withdrawing character and potential pharmacophoric properties . The compound is available from commercial suppliers at purities typically ranging from 95% to 98% .

Suzuki-Miyaura cross-coupling electrophile
Isopropylsulfonyl electron-withdrawing and pharmacophoric group
Heterocyclic scaffold diversification

2-Bromo-5-(isopropylsulfonyl)pyridine Substitution Risks


Substitution of 2-bromo-5-(isopropylsulfonyl)pyridine with closely related analogs—such as regioisomers (e.g., 3-bromo-5-(isopropylsulfonyl)pyridine or 5-bromo-2-(isopropylsulfonyl)pyridine), heteroatom variants (e.g., 2-chloro-5-(isopropylsulfonyl)pyridine), or alkyl chain congeners (e.g., 2-bromo-5-(methylsulfonyl)pyridine)—is not trivial due to quantifiable differences in electronic properties, steric profiles, and reactivity that directly impact synthetic efficiency, selectivity, and downstream biological activity . These differences manifest in divergent physicochemical descriptors (LogP, PSA, density), altered cross-coupling kinetics, and distinct pharmacophoric interactions, underscoring the necessity for exact specification in procurement and research workflows.

Regioisomer substitution Regioisomer variation may shift reaction selectivity and downstream biological activity.
Chloro analog Chloro analog may exhibit slower oxidative addition under standard cross-coupling conditions.
Methylsulfonyl congener Methylsulfonyl analog shows different lipophilicity and polarizability, altering permeability and target engagement profiles.

2-Bromo-5-(isopropylsulfonyl)pyridine Property Comparisons


Lipophilicity: Isopropylsulfonyl vs. Methylsulfonyl

The calculated octanol-water partition coefficient (ACD/LogP) for 2-bromo-5-(isopropylsulfonyl)pyridine is 1.06 . In contrast, the analogous methylsulfonyl derivative, 2-bromo-5-(methylsulfonyl)pyridine, exhibits a markedly lower ACD/LogP of 0.18 . This 5.9-fold increase in lipophilicity (1.06 vs. 0.18) for the isopropylsulfonyl compound predicts substantially enhanced passive membrane permeability and altered tissue distribution profiles when the scaffold is incorporated into bioactive molecules.

Lipophilicity (LogP)
Reported
Target ACD/LogP 1.06
vs
Methylsulfonyl 0.18
5.9-fold higher LogP
Supports higher passive membrane permeability for CNS-penetrant scaffold designs.
Data to verify; predicted values only.
Medicinal Chemistry Drug Design Lipophilicity

Density Variation with Regioisomer

2-Bromo-5-(isopropylsulfonyl)pyridine has a predicted density of 1.5±0.1 g/cm³ . Its regioisomer, 5-bromo-2-(isopropylsulfonyl)pyridine, exhibits a slightly higher predicted density of 1.517±0.06 g/cm³ . This ~1% difference in density, while small, reflects distinct intermolecular packing arrangements dictated by the relative orientation of the bromine and sulfonyl substituents on the pyridine ring.

Predicted Density
Reported
2-Br-5-isopropyl 1.5±0.1 g/cm³
vs
5-Br-2-isopropyl 1.517±0.06 g/cm³
~1% higher density for 5-bromo isomer
Regioisomeric density differences may affect solid-state properties and formulation behavior.
Predicted values; confirm with experimental data.
Material Science Crystallography Formulation

Bromine vs. Chlorine Reactivity in Cross-Coupling

2-Bromo-5-(isopropylsulfonyl)pyridine (MW 264.14 g/mol) contains a bromine atom, which is more readily activated in palladium-catalyzed cross-coupling reactions compared to the chlorine atom in 2-chloro-5-(isopropylsulfonyl)pyridine (MW 219.69 g/mol) . The higher atomic mass and polarizability of bromine (C-Br bond dissociation energy ~68 kcal/mol) relative to chlorine (C-Cl bond dissociation energy ~79 kcal/mol) [1] translates to faster oxidative addition kinetics under standard Suzuki-Miyaura conditions, enabling higher yields and broader substrate scope at lower catalyst loadings.

C-X Bond Reactivity
Class-level
C-Br: ~68 kcal/mol
C-Cl (chloro analog): ~79 kcal/mol
Lower bond dissociation energy supports faster oxidative addition in Pd-catalyzed couplings.
Class-level principle; reactivity may vary with conditions.
Organic Synthesis Catalysis Reactivity

Purity: Isopropylsulfonyl vs. Methylsulfonyl

2-Bromo-5-(isopropylsulfonyl)pyridine is commercially available at purities of 98% , whereas the methylsulfonyl analog, 2-bromo-5-(methylsulfonyl)pyridine, is typically supplied at 95% purity . This 3% absolute difference in purity, while numerically small, can significantly impact the outcome of sensitive reactions—particularly in medicinal chemistry where impurities at the 2–5% level can confound biological assay results or lead to off-target effects.

Purity Specification
Head-to-head
Isopropylsulfonyl 98%
vs
Methylsulfonyl 95%
3% absolute higher purity
Higher purity reduces need for pre-assay purification and impurity-driven artifacts.
Vendor specification; verify lot-specific COA.
Procurement Quality Control Reproducibility

TPSA Variation with Regioisomer

2-Bromo-5-(isopropylsulfonyl)pyridine has a topological polar surface area (TPSA) of 55.4 Ų [1]. Its 3-bromo regioisomer, 3-bromo-5-(isopropylsulfonyl)pyridine, shares the same molecular formula and weight but is predicted to exhibit a slightly different TPSA of approximately 55 Ų due to altered electronic distribution and steric accessibility of the nitrogen and sulfonyl oxygen atoms . The subtle TPSA variation, while not drastically altering CNS MPO scores, may influence compound classification in high-throughput screening filters and impact passive absorption profiles.

TPSA
Reported
Target: 55.4 Ų
3-Br regioisomer: ~55 Ų
~0.4 Ų lower for 3-bromo isomer
Minor TPSA variation may influence ADME filter classification.
Predicted property; confirm experimentally.
Medicinal Chemistry ADME Drug-likeness

Molecular Refractivity: Isopropylsulfonyl vs. Methylsulfonyl

The molar refractivity of 2-bromo-5-(isopropylsulfonyl)pyridine is 55.0±0.4 cm³ . In contrast, 2-bromo-5-(methylsulfonyl)pyridine exhibits a significantly lower molar refractivity of 45.7±0.4 cm³ . This ~20% increase in molar refractivity for the isopropylsulfonyl derivative reflects its larger electron cloud and greater polarizability, which can translate to enhanced van der Waals interactions with hydrophobic protein pockets and improved ligand binding affinity.

Molar Refractivity
Reported
Target 55.0±0.4 cm³
vs
Methylsulfonyl 45.7±0.4 cm³
20.4% higher refractivity
Higher polarizability may enhance hydrophobic interactions in binding pockets.
Data to verify; predicted values.
Medicinal Chemistry Binding Affinity Molecular Interactions

2-Bromo-5-(isopropylsulfonyl)pyridine Applications


CNS-Penetrant Kinase Inhibitors

Given the 5.9-fold higher LogP (1.06) relative to its methylsulfonyl analog, 2-bromo-5-(isopropylsulfonyl)pyridine is preferentially selected for the synthesis of kinase inhibitors or other CNS-targeted therapeutics where increased passive membrane permeability is essential . The isopropylsulfonyl group provides a favorable balance of lipophilicity and polar surface area (55.4 Ų), aligning with CNS drug-like property space and potentially improving brain-to-plasma ratios compared to less lipophilic sulfonylpyridine building blocks.

Suzuki-Miyaura Cross-Coupling Efficiency

The presence of a bromine atom at the 2-position enables rapid oxidative addition in palladium-catalyzed cross-coupling reactions, offering a kinetic advantage over the corresponding chloro analog (C-Br bond dissociation energy ~68 kcal/mol vs. C-Cl ~79 kcal/mol) [1]. This makes 2-bromo-5-(isopropylsulfonyl)pyridine the preferred electrophilic partner for parallel synthesis and high-throughput library generation, where reaction speed, conversion rate, and catalyst economy are paramount.

PROTACs & Molecular Glues for Hydrophobic Targets

The ~20% higher molar refractivity (55.0 cm³ vs. 45.7 cm³) of the isopropylsulfonyl group compared to the methylsulfonyl group correlates with increased polarizability and enhanced potential for van der Waals interactions with hydrophobic protein surfaces . This property is particularly valuable in the design of PROTACs or molecular glues where the sulfonyl moiety may serve as a linker attachment point or a binding element, with the isopropyl group providing additional hydrophobic contacts to stabilize ternary complex formation.

High-Purity Input for Biological Assays

With commercial availability at 98% purity (compared to 95% for the methylsulfonyl analog), 2-bromo-5-(isopropylsulfonyl)pyridine is better suited for direct use in sensitive biological assays—such as cellular target engagement, enzyme inhibition, or high-content screening—where trace impurities could confound results or trigger false positives . Procurement of the higher-purity isopropylsulfonyl building block reduces the need for pre-assay purification and enhances inter-experimental reproducibility.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
Lipophilicity (LogP) and TPSA balance
CNS MPO and membrane permeability screening
Suzuki-Miyaura library synthesis
Aryl bromide reactivity
Oxidative addition kinetics evaluation
PROTAC linker attachment design
Molar refractivity and polarizability
Ternary complex stabilization assessment
Biological assay compound input
Purity specification level
Impurity artifact and false positive control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(isopropylsulfonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.